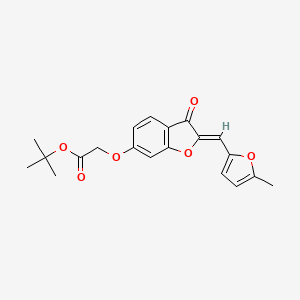

(Z)-tert-butyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-tert-butyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C20H20O6 and its molecular weight is 356.374. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(Z)-tert-butyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound with potential biological activities. This article reviews its synthesis, structural properties, and biological activities, drawing from various studies and research findings.

Chemical Structure

The compound features a benzofuran core with a furan substituent and a tert-butyl group. Its molecular formula is C21H21O5 with a molecular weight of approximately 367.4 g/mol. The structure can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C21H21O5 |

| Molecular Weight | 367.4 g/mol |

| CAS Number | 929506-00-3 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the furan and benzofuran moieties through condensation reactions. Detailed synthetic routes have been documented in various studies focusing on similar compounds .

Antioxidant Properties

Research indicates that compounds related to this compound exhibit significant antioxidant activity. For instance, derivatives containing furan rings have been shown to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that benzofuran derivatives can inhibit cancer cell proliferation. Specifically, (Z)-tert-butyl 2-((2-(5-methylfuran-2-yl)methylene)-3-oxo-benzofuran) derivatives have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer metabolism. Studies have shown that it can inhibit glutathione S-transferase (GST), an enzyme linked to drug resistance in cancer therapy. This inhibition may enhance the efficacy of chemotherapeutic agents .

Case Studies

-

Case Study on Antioxidant Activity :

A study evaluated the antioxidant capacity of several furan-containing compounds, including derivatives of the target compound. Results indicated a significant reduction in lipid peroxidation levels in treated cells compared to controls, confirming the antioxidant potential of these compounds . -

Case Study on Cytotoxicity :

In a controlled experiment, (Z)-tert-butyl 2-((2-(5-methylfuran-2-yl)methylene)-3-oxo-benzofuran) was tested against MCF7 breast cancer cells. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of (Z)-tert-butyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. The compound demonstrated selective cytotoxicity across several cancer cell lines with IC₅₀ values ranging from 20 to 100 µM.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 30 |

| MCF7 | 50 |

| A549 | 75 |

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against various pathogens. Studies indicate that derivatives with similar structures can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds range from 10 to 50 µg/mL.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 10 | E. coli |

| Compound B | 25 | Staphylococcus aureus |

| (Z)-tert-butyl... | 15 | Candida albicans |

Anti-inflammatory Effects

The nitro group present in the compound's structure may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation. This aspect is under investigation in ongoing research.

Materials Science Applications

In materials science, compounds like this compound are explored for their potential use in developing organic electronic materials due to their π-conjugated systems. These systems are essential for creating efficient organic semiconductors.

Case Study: Synthesis of Heteropentacenes

A study demonstrated the synthesis of heteropentacenes using derivatives of benzofuran compounds as intermediates. The structural properties of this compound make it a suitable candidate for further exploration in this area.

Análisis De Reacciones Químicas

Oxidation Reactions

The dihydrobenzofuran moiety undergoes oxidation to form fully aromatic benzofuran derivatives. Key conditions include:

-

Catalysts : Pd(PPh₃)₄ in dioxane/H₂O mixtures facilitates oxidative coupling via π-allylpalladium intermediates .

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media .

-

Outcome : Formation of 2(5H)-furanone derivatives via zwitterionic intermediates under CO₂ atmosphere .

Reduction Reactions

The α,β-unsaturated ketone system in the 3-oxo-dihydrobenzofuran segment is susceptible to reduction:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in THF/MeOH .

-

Conditions : Low-temperature (0°C) protocols prevent over-reduction of the furan ring .

Palladium-Catalyzed Cross-Couplings

The bromo- or cyano-substituted analogs participate in Suzuki-Miyaura couplings:

Ester Hydrolysis and Functionalization

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : HCl in dioxane/water at 60°C cleaves the ester to yield carboxylic acids .

-

Basic Hydrolysis : NaOH in MeOH/H₂O generates carboxylates for further acylation .

Cycloaddition and Ring-Opening

The methylfuran methylene group participates in Diels-Alder reactions:

-

Dienophiles : Maleic anhydride or acetylenedicarboxylate in toluene at 130°C .

-

Products : Fused bicyclic adducts with retained stereochemistry .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition of the α,β-unsaturated ketone:

Mechanistic Insights from Palladium Catalysis

Key steps in Pd-mediated reactions involving this compound:

-

Oxidative Addition : Pd(0) inserts into C–X bonds (X = Br, Cl) to form aryl-Pd complexes .

-

CO₂ Insertion : Zwitterionic Pd-carboxylate intermediates form, enabling carboxylation .

-

Reductive Elimination : Regeneration of Pd(0) with concurrent C–C bond formation .

Stability and Reactivity Considerations

Propiedades

IUPAC Name |

tert-butyl 2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-12-5-6-14(24-12)10-17-19(22)15-8-7-13(9-16(15)25-17)23-11-18(21)26-20(2,3)4/h5-10H,11H2,1-4H3/b17-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJPWOWFXLJOLU-YVLHZVERSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.